![molecular formula C6H6O4S B14546885 7lambda~6~-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone CAS No. 62121-07-7](/img/structure/B14546885.png)
7lambda~6~-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7lambda~6~-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone is a sulfur-containing bicyclic compound with a unique structure. It is characterized by a sulfur atom bridging two carbon atoms in a bicyclic framework, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7lambda6-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the use of hydrogen peroxide as an oxidizing agent to introduce the sulfur atom into the bicyclic framework . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7lambda~6~-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically require specific conditions such as controlled temperature and pH to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
7lambda~6~-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone has several applications in scientific research:
Chemistry: It is used as a model compound to study sulfur-containing bicyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions involving sulfur atoms.
Medicine: Research into potential medicinal applications includes exploring its use as a building block for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 7lambda6-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone exerts its effects involves interactions with molecular targets through its sulfur atom. The sulfur atom can form bonds with other atoms, facilitating various chemical reactions. The pathways involved often include oxidation-reduction cycles and substitution reactions, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
2-Thiabicyclo[2.2.1]heptane: Another sulfur-containing bicyclic compound with similar reactivity but different structural features.
7-Oxabicyclo[2.2.1]heptane: A related compound where the sulfur atom is replaced by an oxygen atom, leading to different chemical properties.
Properties
CAS No. |
62121-07-7 |
|---|---|
Molecular Formula |
C6H6O4S |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
7,7-dioxo-7λ6-thiabicyclo[2.2.1]heptane-2,5-dione |
InChI |
InChI=1S/C6H6O4S/c7-3-1-5-4(8)2-6(3)11(5,9)10/h5-6H,1-2H2 |
InChI Key |
VIHBJGKYICYDCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)CC(C1=O)S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


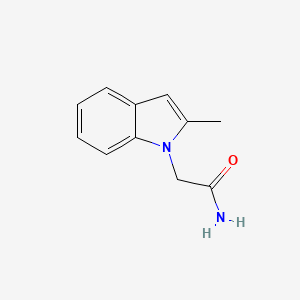
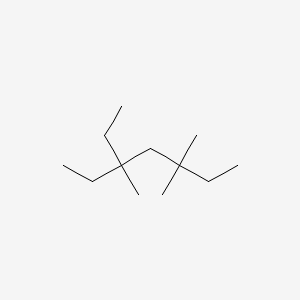
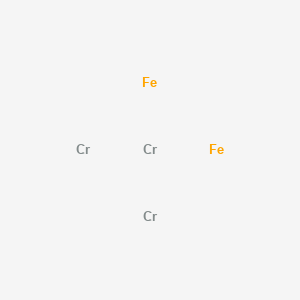
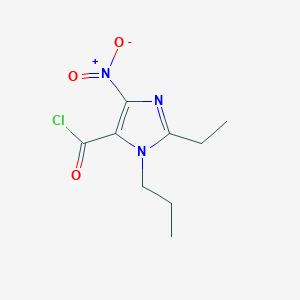
![2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14546828.png)
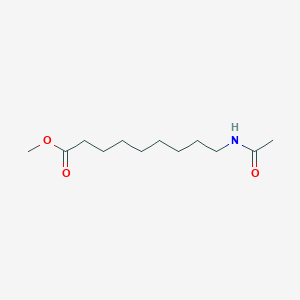




![Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]-](/img/structure/B14546891.png)

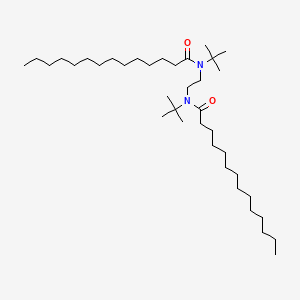
![N,2-Dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B14546909.png)
